Potent and Selective Human Carboxylesterase 1 (hCES1) Inhibition (IC50 = 12 nM)
Ethyl 4-(4-bromophenyl)-4-oxobutanoate demonstrates potent inhibitory activity against human recombinant Carboxylesterase 1 (CES1) with an IC50 of 12 nM [1]. This value is orders of magnitude lower (i.e., more potent) than the IC50 values reported for other known CES1 inhibitors, such as benztropine (IC50 = 298.2 µM), iloprost (IC50 = 366.8 µM), and treprostinil (IC50 = 391.6 µM) [2].
| Evidence Dimension | Inhibition of human recombinant Carboxylesterase 1 (hCES1) |
|---|---|
| Target Compound Data | IC50 = 12 nM |
| Comparator Or Baseline | Benztropine (IC50 = 298.2 µM), Iloprost (IC50 = 366.8 µM), Treprostinil (IC50 = 391.6 µM) |
| Quantified Difference | The target compound exhibits >24,000-fold greater potency than the comparator benztropine. |
| Conditions | Inhibition of human recombinant CES1 expressed in baculovirus-infected BTI insect cells using 4-nitrophenyl acetate (4-NPA) as a substrate, measured by spectrophotometric analysis [1]. |
Why This Matters
This high potency makes the compound an invaluable tool for studying CES1-mediated drug metabolism, as it allows for selective inhibition at nanomolar concentrations, unlike weaker inhibitors that require millimolar concentrations, which can introduce off-target effects and cellular toxicity.
- [1] BindingDB. (n.d.). BindingDB Entry BDBM50570558: IC50 = 12 nM for Human CES1. View Source
- [2] OMICSDI. (2019). Combined Ensemble Docking and Machine Learning in Identification of Therapeutic Agents with Potential Inhibitory Effect on Human CES1. S-EPMC6696021. View Source
